1-(2,2-Difluoroethoxy)-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-2-methoxyethane is an organic compound characterized by the presence of both difluoroethoxy and methoxy functional groups
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxyethane typically involves the reaction of 2,2-difluoroethanol with methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the other alcohol to form the ether linkage. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-methoxyethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy or difluoroethoxy groups with other functional groups using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethoxy)-2-methoxyethane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to inhibition of specific enzymes or modulation of receptor activity. These interactions can alter cellular pathways and biochemical processes, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-2-methoxyethane can be compared with other similar compounds, such as:
1,2-Bis(2,2-difluoroethoxy)ethane: This compound has two difluoroethoxy groups and is used in similar applications but may offer different reactivity and properties.
2-(2,2-Difluoroethoxy)ethanol: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Fluorinated Quinolines: These compounds contain fluorine atoms and are used in pharmaceuticals for their enhanced biological activity .
Properties
Molecular Formula |
C5H10F2O2 |
---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
1,1-difluoro-2-(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C5H10F2O2/c1-8-2-3-9-4-5(6)7/h5H,2-4H2,1H3 |
InChI Key |
VQABHEBGQGDJQI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.